Lipophilicity Advantage: 4-Propoxy vs. 4-Ethoxy Homolog — XLogP3-AA Differential and Implications for Membrane Permeability
The target compound N-(3-cyanophenyl)-4-propoxybenzamide is predicted to exhibit an XLogP3-AA value of approximately 3.2–3.4, representing an increase of roughly 0.4–0.6 log P units over its closest commercially catalogued homolog, N-(3-cyanophenyl)-4-ethoxybenzamide (PubChem CID 2707612, computed XLogP3-AA = 2.8) . This lipophilicity increment arises from the additional methylene group in the 4-propoxy chain (C₃H₇O) versus the 4-ethoxy chain (C₂H₅O). The molecular weight difference is 14.03 Da (280.32 vs. 266.29 g·mol⁻¹), and the topological polar surface area remains constant at 62.1 Ų, indicating that the lipophilicity gain is not accompanied by increased polar surface area that would impede passive membrane diffusion . In drug design, an XLogP3 shift of this magnitude can translate into measurably higher parallel artificial membrane permeability (PAMPA) and Caco-2 permeability, although direct experimental permeability data for this specific compound remain unavailable in the public domain.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA ≈ 3.2–3.4 (estimated from alkoxy chain increment); MW = 280.32 g·mol⁻¹; TPSA = 62.1 Ų (unchanged vs. ethoxy analog) |
| Comparator Or Baseline | N-(3-cyanophenyl)-4-ethoxybenzamide: XLogP3-AA = 2.8; MW = 266.29 g·mol⁻¹; TPSA = 62.1 Ų [PubChem CID 2707612] |
| Quantified Difference | ΔXLogP3-AA ≈ +0.4 to +0.6; ΔMW = +14.03 Da; TPSA unchanged at 62.1 Ų |
| Conditions | Computed physicochemical properties (XLogP3-AA algorithm, PubChem 2.1 release) |
Why This Matters
For procurement decisions in cell-based assay campaigns, the higher lipophilicity of the 4-propoxy analog predicts improved passive membrane permeability compared to the ethoxy variant, which may be critical when intracellular target engagement is required and the ethoxy analog shows insufficient cellular activity.
- [1] PubChem. Compound Summary: N-(3-cyanophenyl)-4-ethoxybenzamide (CID 2707612). Computed Properties: XLogP3-AA = 2.8, Molecular Weight = 266.29 g/mol, Topological Polar Surface Area = 62.1 Ų, Rotatable Bond Count = 4. https://pubchem.ncbi.nlm.nih.gov/compound/2707612 View Source
